Cas no 1805293-58-6 (3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde)

3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde
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- インチ: 1S/C8H6F3NO2/c1-14-6-4(3-13)2-12-8(11)5(6)7(9)10/h2-3,7H,1H3
- InChIKey: LCOHKMLJONIXME-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=NC=C(C=O)C=1OC)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.2
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035115-500mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029035115-250mg |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029035115-1g |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde |
1805293-58-6 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde 関連文献
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9. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehydeに関する追加情報
3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde: A Comprehensive Overview
The compound 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde (CAS No. 1805293-58-6) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of multiple functional groups, including the difluoromethyl group, fluoro substituent, methoxy group, and aldehyde moiety, makes this compound a fascinating subject for both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also contribute to the sustainability of chemical manufacturing by minimizing waste and reducing energy consumption. The difluoromethyl group in the molecule plays a crucial role in modulating the electronic properties, making it an attractive candidate for applications in drug design and agrochemicals.
The fluoro substituent at position 2 of the pyridine ring further enhances the molecule's stability and reactivity. Fluorinated compounds are known for their unique pharmacokinetic profiles, which make them valuable in medicinal chemistry. For instance, fluorinated pyridine derivatives have shown promise as inhibitors of various enzymes, including kinases and proteases, which are critical targets in cancer therapy and infectious disease treatment.
The methoxy group at position 4 introduces additional electronic effects, such as electron-donating properties, which can influence the molecule's reactivity in various chemical transformations. This feature is particularly useful in designing bioisosteres or prodrugs, where subtle modifications can significantly impact biological activity. Recent studies have demonstrated that methoxy-substituted pyridines exhibit enhanced solubility in aqueous media, a property that is highly desirable for drug delivery systems.
The aldehyde moiety at position 5 of the pyridine ring adds another layer of functional diversity to this compound. Aldehydes are versatile functional groups that can participate in a wide range of reactions, including condensation reactions, oxidation-reduction processes, and nucleophilic additions. This makes 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde an ideal building block for constructing more complex molecular architectures. For example, it can serve as a precursor for synthesizing heterocyclic compounds or conjugated systems with improved optical properties.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its potential impact on ecosystems. Recent research has focused on photodegradation and biodegradation studies under controlled laboratory conditions. These studies have revealed that the compound exhibits moderate persistence under aerobic conditions but can be effectively degraded under anaerobic conditions or in the presence of specific microbial consortia.
In terms of industrial applications, 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde has shown potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to act as both an electrophilic and nucleophilic partner in chemical reactions makes it a valuable commodity in fine chemical synthesis. Furthermore, its unique electronic properties render it suitable for use in advanced materials such as organic semiconductors and optoelectronic devices.
Looking ahead, ongoing research is exploring the use of this compound in bioconjugation chemistry and click chemistry applications. The integration of fluorinated moieties into bioconjugates has been shown to improve their stability and half-life in vivo, making them more effective for therapeutic purposes. Additionally, its role as a chiral auxiliary or ligand in asymmetric catalysis is currently under investigation by several research groups worldwide.
In conclusion, 3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-carboxaldehyde (CAS No. 1805293-58-6) stands out as a multifaceted organic compound with immense potential across diverse fields. Its unique combination of functional groups provides a rich platform for innovation in both academic research and industrial applications. As our understanding of its properties continues to grow, so too will its role in shaping future advancements in chemistry and beyond.
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